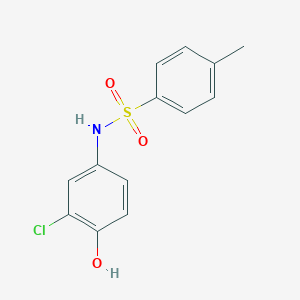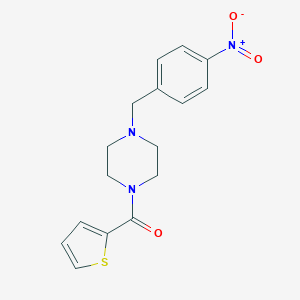
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as NBQX, is a non-competitive antagonist of the AMPA receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the mechanisms of glutamate neurotransmission and the role of AMPA receptors in various physiological and pathological conditions.
Wirkmechanismus
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that mediates the fast excitatory synaptic transmission in the central nervous system. By binding to the receptor and blocking the ion channel, 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine prevents the influx of calcium ions and the depolarization of the postsynaptic membrane, thereby inhibiting the excitatory synaptic transmission.
Biochemical and Physiological Effects
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target cells or tissues. For example, it can reduce the excitotoxicity and oxidative stress in neurons exposed to glutamate or other neurotoxins, and it can attenuate the development of kindling and seizures in animal models of epilepsy. It can also modulate the reward-related behavior and the synaptic plasticity in the mesolimbic dopamine system, which is implicated in drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments, such as its high potency and selectivity for the AMPA receptor, its stability and solubility in aqueous solutions, and its availability from commercial sources. However, it also has some limitations, such as its non-specific effects on other ion channels and receptors, its potential toxicity and side effects in vivo, and its dependence on the experimental conditions and the target cells or tissues.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine in scientific research, such as:
1. Developing more potent and selective AMPA receptor antagonists based on the structure of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, to improve the specificity and efficacy of the pharmacological interventions.
2. Investigating the role of AMPA receptors in the regulation of synaptic plasticity and learning and memory, and the potential therapeutic implications for cognitive disorders.
3. Exploring the interactions between AMPA receptors and other neurotransmitter systems, such as GABA and acetylcholine, and the implications for neuropsychiatric disorders.
4. Examining the effects of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine and other AMPA receptor antagonists on the development and progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
5. Studying the mechanisms of drug addiction and the potential therapeutic strategies based on the modulation of AMPA receptor function, using 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine and other pharmacological agents.
Synthesemethoden
The synthesis of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine involves several steps, including the reaction between 4-nitrobenzyl chloride and 2-thiophenecarboxylic acid to form the corresponding acid chloride, which is then reacted with piperazine to produce 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and drug addiction. It has also been used to study the mechanisms of glutamate neurotransmission and synaptic plasticity.
Eigenschaften
Produktname |
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Molekularformel |
C16H17N3O3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-2-1-11-23-15)18-9-7-17(8-10-18)12-13-3-5-14(6-4-13)19(21)22/h1-6,11H,7-10,12H2 |
InChI-Schlüssel |
XFAZTBNRJSOIAC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)



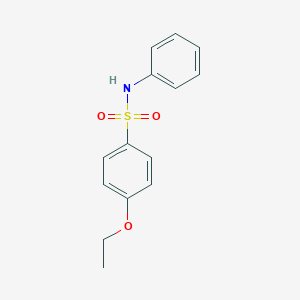
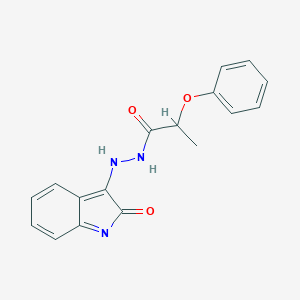
![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
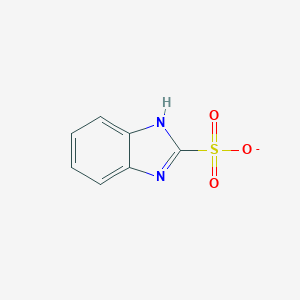
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)

![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)
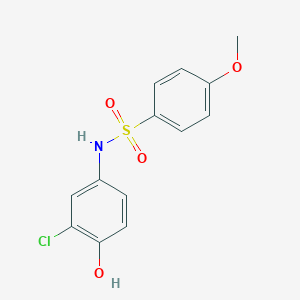
![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)
